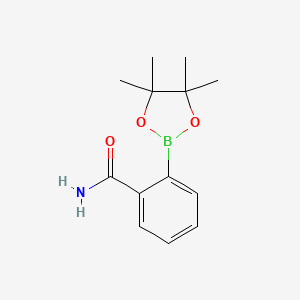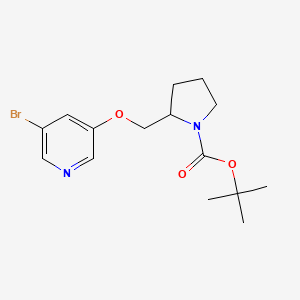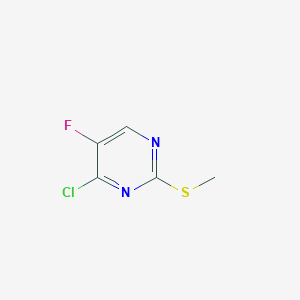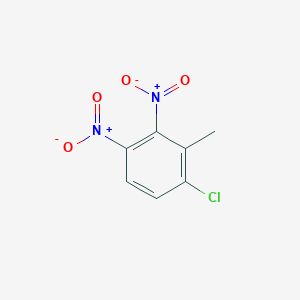
1-Chloro-2-methyl-3,4-dinitrobenzene
Overview
Description
1-Chloro-2-methyl-3,4-dinitrobenzene is an organic compound with the molecular formula C7H5ClN2O4. It is a derivative of benzene, characterized by the presence of a chlorine atom, a methyl group, and two nitro groups attached to the benzene ring. This compound is known for its applications in various chemical reactions and its role in scientific research.
Biochemical Analysis
Biochemical Properties
1-Chloro-2-methyl-3,4-dinitrobenzene plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with enzymes, proteins, and other biomolecules, leading to various biochemical effects. One notable interaction is with glutathione S-transferase, an enzyme involved in detoxification processes. This compound acts as a substrate for this enzyme, forming conjugates with glutathione, which are then excreted from the cell. This interaction highlights the compound’s role in cellular detoxification mechanisms .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In general, this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to deplete intracellular glutathione levels, leading to oxidative stress and potential cell damage. Additionally, this compound can affect cell proliferation and apoptosis, making it a valuable tool for studying these processes in various cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For example, it irreversibly inhibits human thioredoxin reductase, an enzyme involved in maintaining cellular redox balance. This inhibition disrupts the redox state of the cell, leading to oxidative stress and potential cell death. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored under dry conditions at room temperature. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound can lead to sustained oxidative stress and chronic cellular damage. In vitro and in vivo studies have shown that prolonged exposure can result in significant alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause severe oxidative stress, tissue damage, and even death in animal models. It is essential to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to detoxification. It interacts with enzymes such as glutathione S-transferase, leading to the formation of glutathione conjugates. These conjugates are then transported out of the cell and excreted. The compound can also affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with vacuolar membrane transporters can affect its distribution within plant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-3,4-dinitrobenzene can be synthesized through a multi-step process involving nitration and chlorination reactions. The typical synthetic route involves the nitration of 2-methylchlorobenzene to introduce nitro groups at the 3 and 4 positions. This is followed by the chlorination of the resulting dinitro compound to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar nitration and chlorination processes, often conducted under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methyl-3,4-dinitrobenzene undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation. The presence of electron-withdrawing nitro groups makes the compound highly reactive towards nucleophiles .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction typically involves the use of strong nucleophiles such as dimethylamine in ethanol solution at room temperature.
Major Products:
Nucleophilic Aromatic Substitution: The major product is the substituted aromatic compound where the chlorine atom is replaced by the nucleophile.
Reduction: The major products are the corresponding amino derivatives of the compound.
Scientific Research Applications
1-Chloro-2-methyl-3,4-dinitrobenzene is utilized in various scientific research fields, including chemistry, biology, and medicine. In chemistry, it serves as a reagent for studying nucleophilic aromatic substitution reactions. In biology, it is used to investigate the effects of nitroaromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-chloro-2-methyl-3,4-dinitrobenzene involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the nitro groups. The compound can form a Meisenheimer complex during nucleophilic aromatic substitution, which is a key intermediate in the reaction pathway. The nitro groups also influence the compound’s redox properties, making it a useful model for studying reduction reactions .
Comparison with Similar Compounds
1-Chloro-2,4-dinitrobenzene: Similar in structure but lacks the methyl group.
2-Chloro-3,4-dinitrotoluene: Similar but with different positions of the chlorine and nitro groups.
Uniqueness: 1-Chloro-2-methyl-3,4-dinitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both chlorine and nitro groups makes it a versatile compound for various chemical reactions and research studies .
Properties
IUPAC Name |
1-chloro-2-methyl-3,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTLFULGOMUAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579152 | |
| Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290353-56-9 | |
| Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=290353-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-2-methyl-3,4-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






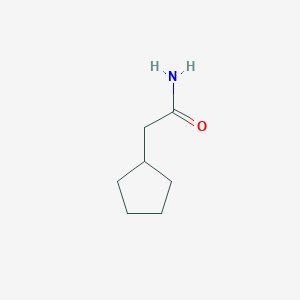
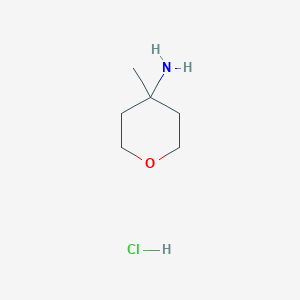
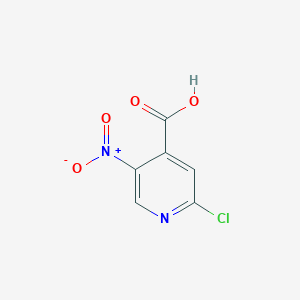
![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)
